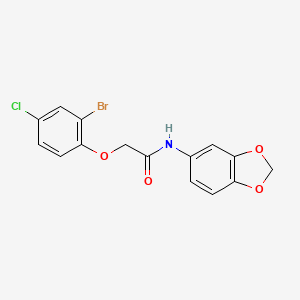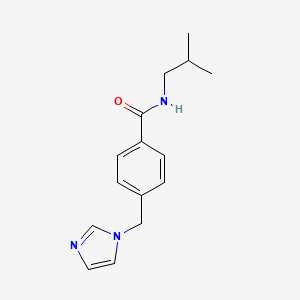![molecular formula C14H15NO4S B6057858 3-{1-[(2,5-dimethoxyphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione](/img/structure/B6057858.png)
3-{1-[(2,5-dimethoxyphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-[(2,5-dimethoxyphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione, also known as DMT, is a synthetic compound that belongs to the class of tryptamine hallucinogens. It is a potent psychoactive substance that has been used for centuries in traditional South American shamanic rituals. DMT has gained significant attention from the scientific community due to its unique effects on the human brain.
Mechanism of Action
3-{1-[(2,5-dimethoxyphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione's mechanism of action is not fully understood, but it is believed to involve the activation of the serotonin 5-HT2A receptor. This receptor is primarily located in the prefrontal cortex, which is responsible for higher-order cognitive functions such as decision-making, working memory, and attention. The activation of this receptor leads to the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, which are responsible for the psychedelic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It also increases the levels of cortisol and prolactin, which are hormones associated with stress and lactation, respectively. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
3-{1-[(2,5-dimethoxyphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione has several advantages for lab experiments, including its high potency and rapid onset of action. It is also relatively easy to synthesize, making it readily available for research purposes. However, this compound's psychedelic effects make it difficult to use in controlled laboratory settings, as it can induce altered states of consciousness that are difficult to quantify and standardize.
Future Directions
There are several potential future directions for research on 3-{1-[(2,5-dimethoxyphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione. One area of interest is the potential therapeutic applications of this compound in the treatment of mental health disorders such as depression, anxiety, and addiction. Another area of interest is the study of this compound's effects on the brain and its potential role in consciousness and spirituality. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound, as well as its long-term effects on the brain and body.
Synthesis Methods
3-{1-[(2,5-dimethoxyphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione can be synthesized through various methods, including the reduction of indole-3-acetaldehyde with sodium borohydride, the condensation of indole-3-acetaldehyde with 2,5-dimethoxyaniline, and the oxidation of N,N-dimethyltryptamine with lead tetraacetate. The most commonly used method involves the condensation of indole-3-acetaldehyde with 2,5-dimethoxyaniline in the presence of an acid catalyst.
Scientific Research Applications
3-{1-[(2,5-dimethoxyphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione has been the subject of extensive research due to its unique effects on the human brain. It has been found to activate the serotonin 5-HT2A receptor, which is responsible for the psychedelic effects of the compound. This compound has been shown to induce profound alterations in consciousness, including visual hallucinations, altered time perception, and ego dissolution. These effects have led scientists to investigate the potential therapeutic applications of this compound in the treatment of various mental health disorders.
properties
IUPAC Name |
4-[N-(2,5-dimethoxyphenyl)-C-methylcarbonimidoyl]-3-hydroxy-2H-thiophen-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-8(13-11(16)7-20-14(13)17)15-10-6-9(18-2)4-5-12(10)19-3/h4-6,16H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNIIEFMTXEBSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=C(C=CC(=C1)OC)OC)C2=C(CSC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzyl)-2-({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6057777.png)
![2-{[(2,3-dimethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6057781.png)
![4,4,4-trifluoro-1-(2-furyl)-2-({[3-(trifluoromethyl)phenyl]amino}methylene)-1,3-butanedione](/img/structure/B6057801.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6057804.png)

![1-[cyclohexyl(methyl)amino]-3-[3-({[2-(2-furyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6057817.png)

![N-{2-[(4-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B6057826.png)
![2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6057834.png)


![6-ethyl-1,3-dimethyl-8-(2-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6057851.png)
![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6057874.png)
